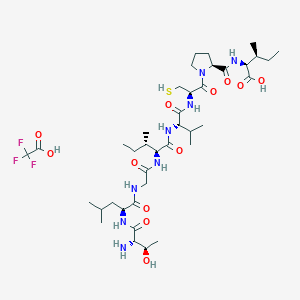
Hpv16 E7 (86-93) (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HPV16 E7 (86-93) (TFA) is a peptide derived from the human papillomavirus type 16 (HPV16) E7 protein. This peptide is recognized by the human leukocyte antigen (HLA)-A2.1 and is known for its immunogenic properties, particularly in the context of cervical carcinomas . The sequence of this peptide is Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HPV16 E7 (86-93) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of HPV16 E7 (86-93) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.
Chemical Reactions Analysis
Types of Reactions
HPV16 E7 (86-93) (TFA) can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for modifying lysine residues.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with functional groups attached to specific residues.
Scientific Research Applications
HPV16 E7 (86-93) (TFA) has several applications in scientific research:
Immunology: Used to study T-cell responses in cervical cancer and other HPV-related diseases.
Vaccine Development: Investigated as a potential component in therapeutic vaccines targeting HPV16-associated cancers.
Cancer Research: Utilized in experiments to understand the immune evasion mechanisms of HPV16 and to develop immunotherapies.
Mechanism of Action
The peptide HPV16 E7 (86-93) (TFA) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) via HLA-A2.1 molecules. This presentation is recognized by cytotoxic T lymphocytes (CTLs), which then target and kill HPV16-infected cells. The peptide’s immunogenicity is crucial for eliciting a strong immune response against HPV16-associated tumors .
Comparison with Similar Compounds
Similar Compounds
HPV16 E7 (11-20): Another peptide derived from the HPV16 E7 protein, also used in immunological studies.
HPV18 E7 (86-93): A similar peptide from HPV18, used for comparative studies in HPV-related research.
Uniqueness
HPV16 E7 (86-93) (TFA) is unique due to its specific sequence and its strong immunogenic properties in the context of HPV16. Its ability to be recognized by HLA-A2.1 and to stimulate a robust CTL response makes it particularly valuable in the development of targeted immunotherapies for HPV16-associated cancers .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C39H67F3N8O12S |
|---|---|
Molecular Weight |
929.1 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H66N8O10S.C2HF3O2/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2;3-2(4,5)1(6)7/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55);(H,6,7)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
IQEFJFXRVIOSTM-CBUKHBBPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















